

Comprehensive Spectroscopic Characterization of 3-(4-Acetamidophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(4-Acetamidophenyl)propanoic acid

Cat. No.: B181343

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Introduction

3-(4-Acetamidophenyl)propanoic acid is a substituted propanoic acid derivative containing an acetamido functional group. Its structural similarity to known pharmacologically active molecules makes it a compound of interest in medicinal chemistry and drug development as a potential intermediate or building block. Accurate and unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are indispensable tools for this purpose.^[1] NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while FT-IR spectroscopy is highly effective for identifying the functional groups present.^[1]

This application note provides a comprehensive guide with detailed protocols for the characterization of **3-(4-Acetamidophenyl)propanoic acid** using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The methodologies and data interpretation strategies outlined herein are designed to provide researchers with a robust framework for verifying the molecular structure with high confidence.

Molecular Structure and Functional Groups

A clear understanding of the molecule's structure is the foundation for spectral interpretation. The key functional groups and distinct proton/carbon environments are illustrated below.

Caption: Molecular structure of **3-(4-Acetamidophenyl)propanoic acid**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds, ^1H and ^{13}C NMR are fundamental for mapping the hydrogen and carbon skeletons.

Protocol: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is profoundly affected by the sample preparation.^[2] A properly prepared sample ensures a homogeneous solution, which is critical for achieving high-resolution spectra.

Materials:

- **3-(4-Acetamidophenyl)propanoic acid** (5-10 mg for ^1H NMR; 20-50 mg for ^{13}C NMR)
- High-quality 5 mm NMR tubes, clean and unscratched^{[3][4]}
- Deuterated solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6) is recommended due to its excellent dissolving capacity for the analyte and its ability to allow observation of exchangeable protons (NH and OH).
- Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v in the solvent.
- Glass Pasteur pipette and a small vial.

Procedure:

- **Weighing:** Accurately weigh the required amount of **3-(4-Acetamidophenyl)propanoic acid** into a clean, dry vial.^[3] For ^1H NMR, 5-10 mg is typically sufficient, while ^{13}C NMR, being less sensitive, requires a more concentrated sample of 20-50 mg.^{[3][4]}
- **Dissolution:** Add approximately 0.6-0.7 mL of DMSO- d_6 (containing TMS) to the vial.^[5]

- **Mixing:** Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for sharp NMR signals.[4][5] If necessary, gentle warming can aid dissolution.
- **Filtration and Transfer:** If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2] This prevents distortion of the magnetic field homogeneity.
- **Final Volume:** Ensure the final height of the solution in the NMR tube is between 4-5 cm to be correctly positioned within the instrument's detection coil.[5]
- **Labeling:** Clearly label the NMR tube with the sample identification.

Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation and analysis.

¹H NMR Spectrum: Interpretation and Predicted Data

The ¹H NMR spectrum provides information on the different chemical environments of protons. The chemical shift, integration, and signal multiplicity are key to assigning each signal to a specific proton in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for **3-(4-Acetamidophenyl)propanoic acid** in DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.1	Broad Singlet	1H	-COOH	The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.
~9.9	Singlet	1H	-NH-	The amide proton is deshielded due to the adjacent carbonyl group and nitrogen atom.
~7.5	Doublet	2H	Ar-H (ortho to NHAc)	Aromatic protons ortho to the electron-donating acetamido group. Split by ortho-coupled protons.
~7.1	Doublet	2H	Ar-H (ortho to alkyl)	Aromatic protons ortho to the electron-donating propanoic acid chain. Split by ortho-coupled protons.
~2.8	Triplet	2H	-CH ₂ - (benzylic)	Methylene group adjacent to the aromatic ring, split by the neighboring -CH ₂ - group.

~2.5	Triplet	2H	-CH ₂ - (adjacent to COOH)	Methylene group adjacent to the carbonyl carbon, split by the neighboring benzylic -CH ₂ - group.[6]
~2.0	Singlet	3H	-CH ₃	Methyl protons of the acetyl group are in a single environment with no adjacent protons, resulting in a singlet.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectrum: Interpretation and Predicted Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).

Table 2: Predicted ¹³C NMR Spectral Data for **3-(4-Acetamidophenyl)propanoic acid** in DMSO-d₆

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~174	Carbonyl	-COOH	The carboxylic acid carbonyl carbon is highly deshielded.
~168	Carbonyl	-C=O (Amide)	The amide carbonyl carbon is also significantly deshielded.
~137	Aromatic	Ar-C (quaternary, C-NHAc)	Aromatic carbon attached to the nitrogen atom.
~135	Aromatic	Ar-C (quaternary, C-Alkyl)	Aromatic carbon attached to the propanoic acid side chain.
~129	Aromatic	Ar-CH (ortho to alkyl)	Aromatic carbons ortho to the propanoic acid group.
~119	Aromatic	Ar-CH (ortho to NHAc)	Aromatic carbons ortho to the acetamido group.
~35	Aliphatic	-CH ₂ - (adjacent to COOH)	Aliphatic carbon adjacent to the carboxylic acid carbonyl.
~30	Aliphatic	-CH ₂ - (benzylic)	Benzylic carbon attached to the aromatic ring.
~24	Aliphatic	-CH ₃	Methyl carbon of the acetyl group.

Note: The presence of 8 distinct signals would confirm the proposed structure's symmetry.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for qualitative analysis.^[7] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires little to no sample preparation for solids and liquids.^{[8][9][10]}

Protocol: Sample Preparation and Analysis by ATR-FT-IR

Materials:

- **3-(4-Acetamidophenyl)propanoic acid** (a few mg of solid)
- FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes.

Procedure:

- **Crystal Cleaning:** Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe with isopropanol to clean the surface and allow it to dry completely.
- **Background Spectrum:** Acquire a background spectrum of the clean, empty ATR crystal.^{[9][11]} This is crucial as it will be subtracted from the sample spectrum to remove interference from the air (e.g., CO₂ and water vapor) and the instrument itself.
- **Sample Application:** Place a small amount of the solid **3-(4-Acetamidophenyl)propanoic acid** powder onto the center of the ATR crystal.
- **Apply Pressure:** Use the ATR's pressure clamp to apply firm and consistent contact between the sample and the crystal.^[8] Good contact is essential for a high-quality spectrum.

- **Sample Spectrum:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with isopropanol and a lint-free wipe.

Workflow for FT-IR Analysis

Caption: Workflow for solid sample analysis using ATR-FT-IR.

IR Spectrum: Interpretation and Characteristic Absorptions

The IR spectrum is analyzed by assigning absorption bands (peaks) to the specific vibrational modes of the functional groups within the molecule. The region from 4000 to 1500 cm^{-1} is known as the functional group region, while the region below 1500 cm^{-1} is the fingerprint region, which is unique to the molecule as a whole.^[7]^[12]

Table 3: Predicted FT-IR Absorption Bands for **3-(4-Acetamidophenyl)propanoic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity/Shape
3300 - 2500	O-H stretch	Carboxylic Acid	Very Broad, Strong
~3300	N-H stretch	Secondary Amide	Medium, Sharp
3100 - 3000	C-H stretch	Aromatic	Medium
3000 - 2850	C-H stretch	Aliphatic (CH ₂ , CH ₃)	Medium
~1700	C=O stretch	Carboxylic Acid	Strong, Sharp
~1660	C=O stretch (Amide I)	Secondary Amide	Strong, Sharp
~1600, ~1510	C=C stretch	Aromatic Ring	Medium
~1540	N-H bend (Amide II)	Secondary Amide	Medium
~1410	O-H bend	Carboxylic Acid	Medium, Broad
~1240	C-N stretch	Amide	Medium
~920	O-H bend (out-of-plane)	Carboxylic Acid Dimer	Broad, Medium
~830	C-H bend (out-of-plane)	1,4-Disubstituted Benzene	Strong

The presence of a very broad absorption centered around 3000 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[12][13] Two distinct and strong carbonyl (C=O) peaks around 1700 cm⁻¹ and 1660 cm⁻¹ would confirm the presence of both the carboxylic acid and amide functional groups, respectively.[14]

Conclusion

The structural characterization of **3-(4-Acetamidophenyl)propanoic acid** can be achieved with high fidelity through the synergistic use of NMR and FT-IR spectroscopy. ¹H and ¹³C NMR provide an exhaustive map of the proton and carbon framework, confirming the connectivity of the propanoic acid side chain, the acetyl group, and the substitution pattern of the aromatic ring. Concurrently, FT-IR spectroscopy offers definitive confirmation of all key functional groups, including the characteristic broad O-H stretch of the carboxylic acid and the distinct N-H and

C=O absorptions of the secondary amide. Together, these complementary techniques provide an unambiguous analytical dataset essential for verifying the identity, structure, and purity of the target compound in research and drug development settings.

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